4-(3-bromophenyl)morpholin-3-one
Description
Properties
CAS No. |
1196153-18-0 |
|---|---|
Molecular Formula |
C10H10BrNO2 |
Molecular Weight |
256.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)morpholin-3-one can be achieved through several methods. One common approach involves the reaction of 3-bromophenylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired morpholinone derivative. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions .
Another method involves the use of Suzuki-Miyaura coupling, where 3-bromophenylboronic acid is coupled with a morpholinone derivative in the presence of a palladium catalyst and a base such as potassium carbonate . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The use of continuous flow reactors has also been explored to improve efficiency and scalability. These methods ensure consistent product quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)morpholin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The morpholinone ring can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted morpholinone derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(3-Bromophenyl)morpholin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, while the morpholinone ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes key analogs of 4-(3-bromophenyl)morpholin-3-one and their distinguishing features:
Key Observations:
- Electronic Effects: The nitro group (4-NO₂) is strongly electron-withdrawing, facilitating reduction to the amino group (4-NH₂) under catalytic hydrogenation . Bromine (3-Br) exerts a milder electron-withdrawing effect, making it suitable for cross-coupling reactions without requiring prior reduction .
- Biological Relevance: The amino derivative (4-NH₂) is pivotal in antimalarial and anticoagulant drug synthesis (e.g., rivaroxaban) due to its nucleophilic amine group . Brominated analogs are less explored biologically but may serve as stable intermediates for functionalization .
Physicochemical Properties
- Melting Points: The amino derivative (4-NH₂) exhibits a defined melting point (160–163°C) due to hydrogen bonding, whereas bromo and nitro analogs lack reported values, suggesting lower crystallinity or hygroscopicity .
- Solubility : The hydroxyl derivative (3-OH) is soluble in polar aprotic solvents (e.g., DMSO), while brominated and nitro analogs may require halogen-friendly solvents (e.g., DCM, THF) .
Q & A
Basic: How can researchers optimize the synthesis of 4-(3-bromophenyl)morpholin-3-one?
Methodological Answer:
Synthesis optimization requires attention to precursor selection, catalytic systems, and reaction conditions. For bromophenyl derivatives, nitration or halogenation of pre-functionalized morpholinone precursors is common. Evidence suggests using hydrogenation catalysts (e.g., palladium on carbon) and solvents like methanol or tetrahydrofuran to control nitro-to-amine reductions or bromination efficiency . Temperature control (0–25°C) and inert atmospheres minimize side reactions. Purification via recrystallization (acetone/water) or column chromatography enhances yield (>80%) and purity (>95%) .
Advanced: What palladium-catalyzed cross-coupling reactions are feasible with this compound?
Methodological Answer:
The bromine atom at the meta position enables Suzuki-Miyaura (aryl-aryl coupling) and Buchwald-Hartwig (C–N bond formation) reactions. For Suzuki coupling, use Pd(PPh₃)₄ with arylboronic acids in toluene/ethanol (1:1) at 80°C. For Buchwald-Hartwig, employ Pd₂(dba)₃/Xantphos with amines in dioxane at 100°C . Monitor reaction progress via TLC (toluene:acetone, 8:2) and characterize products using HRMS and ¹H/¹³C NMR .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (δ 7.2–7.8 ppm) and morpholinone carbonyl (δ 170–175 ppm) .
- FT-IR : Identify C=O (1680–1720 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches .
- HPLC-MS : Quantify purity (>98%) and detect impurities using C18 columns (acetonitrile/water gradient) .
Advanced: How can researchers resolve challenges in crystallizing this compound for X-ray diffraction?
Methodological Answer:
Crystallization challenges arise from conformational flexibility. Use slow evaporation in solvents like ethyl acetate or methanol. For SHELX-based refinement, collect high-resolution data (≤1.0 Å) and analyze hydrogen bonding (e.g., N–H···O motifs) with ORTEP-3. Polymorphism risks require DSC and PXRD validation .
Advanced: How should discrepancies in reported reactivity of the bromophenyl group be addressed?
Methodological Answer:
Contradictions may stem from solvent polarity, catalyst loading, or steric effects. Replicate experiments under controlled conditions (e.g., DMF vs. THF, 5 mol% Pd vs. 10 mol%). Use kinetic studies (UV-Vis monitoring) and DFT calculations to compare activation barriers for meta vs. para substitution .
Basic: What in vitro assays evaluate the bioactivity of this compound?
Methodological Answer:
Screen against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assay). For enzyme inhibition (e.g., kinases), use fluorescence-based assays with ATP-competitive probes. Validate target engagement via SPR or ITC .
Advanced: How can researchers profile synthetic impurities in this compound?
Methodological Answer:
Employ LC-MS/MS with a Q-TOF detector to identify impurities (e.g., dehalogenated byproducts). Compare retention times and fragmentation patterns against spiked standards. Validate methods per ICH Q2(R1) guidelines for linearity (R² >0.99) and LOD/LOQ .
Basic: What strategies improve aqueous solubility of this compound?
Methodological Answer:
Salt formation (HCl or sodium salts) or co-solvency (5–10% DMSO in PBS) enhance solubility. For nanoparticle formulations, use PEGylation or liposomal encapsulation. Monitor stability via dynamic light scattering (DLS) .
Advanced: How does stereochemistry of the morpholinone ring affect reactivity?
Methodological Answer:
Chiral centers influence regioselectivity in cross-coupling. Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) and compare reaction rates. (R)-configured analogs may show higher affinity for biological targets, as seen in related oxazolidinone derivatives .
Advanced: What green chemistry approaches apply to synthesizing this compound?
Methodological Answer:
Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME). Use microwave-assisted synthesis to reduce reaction times (30 min vs. 24 h). Catalytic transfer hydrogenation (ammonia borane) minimizes metal waste .
Basic: How to assess polymorphic forms of this compound?
Methodological Answer:
Analyze polymorphs via PXRD (distinct diffraction peaks at 10–30° 2θ) and DSC (melting endotherms). Slurry conversion experiments in ethanol/water identify stable forms .
Advanced: What computational methods predict electronic properties of this compound?
Methodological Answer:
Perform DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO/LUMO orbitals and Fukui indices for electrophilic/nucleophilic sites. Compare with experimental UV-Vis (λmax ~270 nm) and cyclic voltammetry data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
